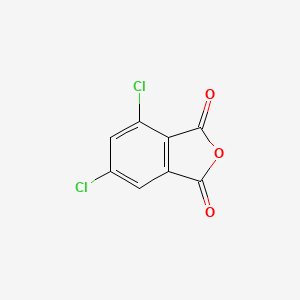

4,6-dichloroisobenzofuran-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-dichloroisobenzofuran-1,3-dione is an organic compound with the molecular formula C8H2Cl2O3. It is also known as 4,6-dichlorophthalic anhydride. This compound is a derivative of phthalic anhydride, where two chlorine atoms are substituted at the 4 and 6 positions of the benzene ring. It is a light grey to pale blue powder and is used in various chemical applications .

Vorbereitungsmethoden

4,6-dichloroisobenzofuran-1,3-dione can be synthesized through several methods. One common synthetic route involves the chlorination of phthalic anhydride. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction yields 4,6-dichlorophthalic anhydride as the primary product .

Industrial production methods often involve large-scale chlorination processes, where phthalic anhydride is treated with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic displacement, particularly with amines or ammonia.

Example Reaction with Ammonia

-

Reagents/Conditions : Aqueous ammonia (15 M), CuI, L-proline, sealed tube, 110°C, 3 hours .

-

Product : Substitution of chlorine atoms with amino groups yields derivatives like 4,7-diaminoisoindoline-1,3-dione.

Key Mechanistic Insight :

The electron-withdrawing effect of chlorine enhances electrophilicity at the carbonyl carbons, facilitating nucleophilic attack. Copper iodide and L-proline act as catalysts for the amination process .

Nucleophilic Addition to Carbonyl Groups

The dione functionality undergoes nucleophilic additions, particularly with alcohols or amines, forming esters or amides.

Reaction with tert-Butyl Acetoacetate

-

Reagents/Conditions : Triethylamine, acetic anhydride, 65°C, overnight .

-

Product : Substitution of chlorine with acetoacetate groups, forming complex esters.

-

Notes : This reaction is analogous to substitutions observed in other dichloroisobenzofuran derivatives .

Cycloaddition and Condensation Reactions

The compound participates in cycloadditions and condensations, forming fused heterocyclic systems.

Example Cycloaddition

-

Product : Formation of polycyclic structures via [4+2] cycloaddition.

-

Mechanism : The electron-deficient dione reacts with electron-rich dienophiles in Diels-Alder-like reactions.

Hydrolysis and Derivative Formation

Controlled hydrolysis or reaction with nucleophiles generates intermediates for further functionalization.

Hydrolysis to Carboxylic Acids

-

Conditions : Acidic or basic aqueous media.

-

Product : 4,6-Dichlorophthalic acid, which can undergo dehydration to regenerate the anhydride.

Mechanistic Considerations

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,6-Dichloroisobenzofuran-1,3-dione serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions.

Key Reactions:

- Cyclization Reactions: It can undergo cyclization to form more complex cyclic compounds.

- Substitution Reactions: The chlorine atoms present in the structure make it amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Cyclization | Formation of cyclic compounds | Dihydro derivatives |

| Nucleophilic Substitution | Introduction of nucleophiles | Functionalized derivatives |

| Oxidation | Transformation into carboxylic acids | Oxidized derivatives |

Medicinal Chemistry

Research has indicated that this compound exhibits potential biological activities that can be harnessed for medicinal applications.

Biological Activities:

- Enzyme Inhibition: Studies suggest that derivatives of this compound may act as inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's disease .

- Antioxidant Properties: The compound has been explored for its antioxidant capabilities, potentially offering protective effects against oxidative stress-related conditions .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Target Enzyme/Pathway | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | Neuroprotective applications | |

| Antioxidant Activity | Protection against oxidative stress |

Material Science

The compound is also being investigated for its applications in material science, particularly in the development of new polymers and coatings.

Material Properties:

- Thermal Stability: The presence of chlorine atoms contributes to the thermal stability of polymers derived from this compound.

- Colorants and Dyes: Its structural characteristics allow it to be used in synthesizing dyes and pigments with desirable color properties.

Case Study 1: Neuroprotective Agents

A series of studies have synthesized derivatives of this compound aimed at developing dual inhibitors for acetylcholinesterase and butyrylcholinesterase. These compounds showed promising results with IC50 values indicating potent inhibitory action against these enzymes .

Case Study 2: Antioxidant Research

Recent investigations into the antioxidant properties of this compound revealed that certain derivatives exhibit significant free radical scavenging activity. This work supports further exploration into its potential therapeutic uses in managing oxidative stress-related diseases .

Wirkmechanismus

The mechanism of action of 4,6-dichloroisobenzofuran-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes . The compound’s chlorinated aromatic structure allows it to interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

4,6-dichloroisobenzofuran-1,3-dione can be compared with other similar compounds, such as:

1,3-Isobenzofurandione, 5,6-dichloro-: This compound has chlorine atoms substituted at the 5 and 6 positions of the benzene ring.

1,3-Isobenzofurandione, 4-methyl-: This compound has a methyl group substituted at the 4 position of the benzene ring.

1,3-Isobenzofurandione, 4,5,6,7-tetrabromo-: This compound has bromine atoms substituted at the 4, 5, 6, and 7 positions of the benzene ring.

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Eigenschaften

CAS-Nummer |

51971-64-3 |

|---|---|

Molekularformel |

C8H2Cl2O3 |

Molekulargewicht |

217.00 g/mol |

IUPAC-Name |

4,6-dichloro-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C8H2Cl2O3/c9-3-1-4-6(5(10)2-3)8(12)13-7(4)11/h1-2H |

InChI-Schlüssel |

HIOZXJLZFVEQCC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C2=C1C(=O)OC2=O)Cl)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.